Ethyl 2-(4-amino-2-methoxyphenoxy)acetate
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Overview
Description
Ethyl 2-(4-amino-2-methoxyphenoxy)acetate: is a chemical compound characterized by its molecular structure, which includes an ethyl group, an amino group, a methoxy group, and a phenoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-amino-2-methoxyphenol and ethyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions to ensure the completion of the reaction.
Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are scaled up to accommodate larger volumes, with careful monitoring of temperature and reaction time to maintain product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the nitro group to an amino group, if present.
Substitution: Substitution reactions can occur at the amino or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, quinones, and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Chemistry: Ethyl 2-(4-amino-2-methoxyphenoxy)acetate is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound can be used in biological studies to investigate the effects of methoxy-substituted phenols on biological systems. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(4-amino-2-methoxyphenoxy)acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl 4-(((2-methoxyp henoxy)acetyl)amino)benzoate: This compound shares structural similarities but has a different functional group arrangement.
Carvedilol: Known for its use in treating hypertension and heart failure, Carvedilol has a similar methoxyphenyl group but differs in its overall structure and pharmacological activity.
Uniqueness: Ethyl 2-(4-amino-2-methoxyphenoxy)acetate is unique in its combination of functional groups, which allows for diverse chemical reactions and applications.
Properties
CAS No. |
158425-74-2 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 2-(4-amino-2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(13)7-16-9-5-4-8(12)6-10(9)14-2/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
VXXFDACUNJUVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
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